12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Description
Properties
IUPAC Name |
7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c1-28-9-3-5-13-11(7-9)15-17-18(22(27)25-21(17)26)16-12-8-10(29-2)4-6-14(12)24-20(16)19(15)23-13/h3-8,23-24H,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTURXDQKJRHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4)C=CC(=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420508 | |
| Record name | 7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118458-58-5 | |
| Record name | 7,19-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Demethylation Reactions
Methoxy groups at positions 3 and 9 can undergo demethylation under acidic or oxidative conditions to yield hydroxylated derivatives, which are pivotal intermediates for further functionalization.
Key Insight : Demethylation increases polarity and enables conjugation (e.g., glycosylation), as seen in analogs like NB-506, a glucosylated indolocarbazole with antitumor activity .
Halogenation and Electrophilic Substitution
The electron-donating methoxy groups direct electrophilic substitution to specific positions on the aromatic rings. Bromination and chlorination have been reported in structurally similar compounds.
Example :
The synthesis of 2-bromo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (C₂₀H₁₄BrN₃O₂) demonstrates regioselective bromination at position 2 under mild conditions .
Pd/Ag-Cocatalyzed Coupling Reactions
The compound’s planar structure facilitates participation in cross-coupling reactions, particularly in constructing fused polycyclic systems.
Mechanistic Note : The methoxy groups stabilize transition states during coupling, improving yields compared to non-substituted analogs .
Glycosylation and Bioconjugation
Post-demethylation, the hydroxylated derivative can undergo glycosylation to enhance bioavailability or target specificity.
DNA Intercalation and Biological Interactions
While not a traditional "reaction," the compound’s planar structure enables non-covalent interactions with DNA, stabilizing topoisomerase-DNA complexes.
Structural Comparison :
Oxidation and Reductive Functionalization
The diketone moiety at positions 5 and 7 allows redox transformations, though methoxy groups may limit reactivity.
| Reaction | Conditions | Product |
|---|---|---|
| NaBH₄ reduction | EtOH, RT | Partial reduction of diketone to diol |
| DDQ oxidation | CH₂Cl₂, RT | Formation of quinone derivatives |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives exhibit significant anticancer activity. Specifically, studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that it could effectively target cancer cells resistant to conventional therapies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have reported that it possesses antibacterial and antifungal activities against a range of pathogens. This suggests potential applications in developing new antimicrobial agents .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's .
Materials Science
Organic Electronics
Due to its unique electronic properties, 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is being explored for applications in organic electronics. It can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport .
Polymer Composites
The compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. Research indicates that composites containing this indolo[2,3-a]pyrrolo[3,4-c]carbazole derivative exhibit improved strength and thermal stability compared to traditional materials .
Biochemical Applications
Enzyme Inhibition Studies
Studies have identified the compound as a potential inhibitor of certain enzymes involved in metabolic pathways. This could lead to applications in drug design targeting specific biochemical pathways related to diseases such as diabetes and obesity .
Fluorescent Probes
The unique fluorescence properties of this compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows for enhanced imaging techniques in cellular biology .
Summary Table of Applications
Mechanism of Action
GW296115X exerts its effects by activating adenosine monophosphate-activated protein kinase, which enhances bacterial degradation via autophagy . It inhibits BRSK2 kinase and platelet-derived growth factor-dependent receptor autophosphorylation, leading to reduced cell proliferation . The compound’s mechanism of action involves the induction of autophagic flux through adenosine monophosphate-activated protein kinase activation, which helps in the degradation of intracellular bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of 12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione can be contextualized by comparing it to structurally and functionally related indolocarbazoles (Table 1).
Table 1: Comparative Analysis of Key Indolocarbazole Derivatives
Key Findings from Comparative Analysis
Structural Modifications Drive Target Specificity: The dimethoxy groups in the target compound may enhance DNA intercalation but reduce solubility compared to BMS-251873, which uses fluorination and glycosylation to improve Topo I inhibition and bioavailability . NB-506’s glucopyranosyl and formylamino groups confer Topo I selectivity and mitigate multidrug resistance (MDR) mechanisms, unlike camptothecins . Compound 15’s difluoro substitutions correlate with antiviral specificity, avoiding off-target kinase effects .
Mechanisms of Resistance :
- BMS-251873 and NB-506 evade Pgp170/MRP-mediated resistance, a common issue with Topo I inhibitors like topotecan . However, NB-506 resistance arises from Topo I downregulation, highlighting target-specific vulnerabilities .
Therapeutic Applications :
- BMS-251873 and NB-506 are advanced preclinical candidates for solid tumors, while Compound 15 represents a rare indolocarbazole with antiviral utility .
- The target compound’s dimethoxy groups may align it closer to PKC inhibitors like Arcyriaflavin A , though further studies are needed .
Synthetic Challenges :
- Glycosylation (e.g., in BMS-251873) and halogenation require multistep syntheses, impacting scalability . The target compound’s methoxy groups may simplify synthesis compared to fluorinated analogs.
Biological Activity
12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (CAS Number: 118458-58-5) is a complex organic compound that belongs to the class of indole derivatives. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the existing literature on its biological activity, including anticancer properties, anti-inflammatory effects, and antimicrobial activities.
Anticancer Activity
Research indicates that compounds related to indole derivatives exhibit significant anticancer properties. For instance, studies have shown that various indole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound has been evaluated for its anticancer activity against several cancer cell lines.
Case Study: Anticancer Evaluation
In a study evaluating the anticancer effects of several indole derivatives, including those structurally similar to this compound:
- Cell Lines Tested : HCT116 (colon carcinoma), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to strong cytotoxic effects compared to standard chemotherapeutics .
Anti-inflammatory Activity
Indole derivatives have also been recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Research Findings
A comparative study found that certain indole derivatives showed greater anti-inflammatory activity than curcumin:
- Mechanism : Inhibition of NF-kB signaling pathway.
- Results : The compound demonstrated a significant reduction in inflammatory markers in vitro .
Antimicrobial Activity
The antimicrobial potential of indole derivatives has been well documented. The compound's structure suggests it may possess activity against various bacterial strains.
Antimicrobial Testing
In vitro studies assessed the antimicrobial efficacy of the compound:
- Tested Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
- Results : Minimum Inhibitory Concentration (MIC) values were recorded at approximately 15 µg/mL against S. aureus and 20 µg/mL against E. coli .
Summary of Biological Activities
Preparation Methods
Reaction Mechanism
The mechanism proceeds via three key stages:
-
Oxidative Addition : Pd(0) inserts into the C–Cl bond of 3-chloro-4-indolylmaleimide, forming a Pd(II) intermediate.
-
Alkyne Coordination : The alkyne substrate coordinates to Pd, followed by migratory insertion to generate a vinyl-palladium species.
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C–H Activation and Cyclization : Intramolecular C–H bond cleavage at the indole’s C2 position initiates cyclization, yielding the fused carbazole framework.
The methoxy groups at positions 3 and 9 are introduced via pre-functionalized starting materials. For instance, using 3-methoxyindole derivatives ensures proper placement of substituents prior to cyclization.
Optimization of Reaction Conditions
Extensive optimization studies identified critical parameters influencing yield and selectivity (Table 1):
Table 1: Optimization of Pd-Catalyzed Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 94 |
| Ligand | PCy₃·HBF₄ (10 mol%) | 94 |
| Base | Diisopropylamine (3 eq) | 94 |
| Solvent | DMSO | 94 |
| Temperature | 135°C | 94 |
| Reaction Time | 52 hours | 94 |
Key findings:
-
Solvent Effects : Polar aprotic solvents like DMSO enhanced solubility and stabilized Pd intermediates, outperforming DMF (63% vs. 94%).
-
Ligand Screening : Bulky phosphine ligands (PCy₃·HBF₄) improved catalytic activity by preventing Pd aggregation.
-
Base Selection : Sterically hindered amines minimized side reactions, with diisopropylamine increasing yields by 35% compared to Et₃N.
Substrate Scope and Functional Group Tolerance
The methodology accommodates diverse alkynes and indolylmaleimides (Table 2):
Table 2: Substrate Variations and Yields
| Entry | R₁ | R₂ | Alkyne | Yield (%) |
|---|---|---|---|---|
| 3a | H | Ph | Diphenylacetylene | 94 |
| 3b | F | Ph | Diphenylacetylene | 42 |
| 3e | OMe | Ph | Diphenylacetylene | 89 |
| 3i | H | C₆H₁₃ | 4-Octyne | 95 |
Notable trends:
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Electron-Donating Groups : Methoxy-substituted substrates (Entry 3e) achieved 89% yield due to enhanced nucleophilicity at the reaction site.
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Aliphatic Alkynes : Linear alkynes like 4-octyne (Entry 3i) performed comparably to aromatic counterparts, demonstrating broad applicability.
-
Halogen Sensitivity : Chlorine or fluorine at R₁ reduced yields by 50–60%, likely due to competing side reactions during oxidative addition.
Alternative Synthetic Approaches
While less efficient, earlier strategies provide context for methodological evolution:
Wittig/Diels-Alder Sequence
Early routes employed Wittig reactions to generate 2-vinylindoles, followed by Diels-Alder cyclization with maleimides. However, this method required MnO₂/DDQ oxidation steps and produced yields below 40%.
Suzuki/Heck Cascade
Diarylmaleimides synthesized via Suzuki coupling underwent Heck cyclization to form the carbazole core. This approach suffered from harsh conditions (140°C, 48 h) and moderate regioselectivity.
Post-Synthetic Modifications
The product’s maleimide moiety permits further functionalization:
Q & A
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer :
Scaffold diversification : Introduce substituents at C-3 and C-9 methoxy groups (e.g., halogenation, alkylation).
Activity cliffs : Test truncated analogs (e.g., removal of dihydroindole rings).
Data analysis : Use hierarchical clustering (CheS-Mapper) to group analogs by bioactivity and physicochemical properties. Validate with machine learning (Random Forest) for predictive SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
